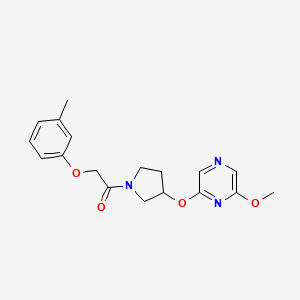
1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone, a compound with the CAS number 2034333-92-9, is a synthetic derivative featuring a complex molecular structure. Its biological activity has been of interest in various fields, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N3O4, with a molecular weight of 343.4 g/mol. The compound contains a methoxypyrazine moiety linked to a pyrrolidine and an m-tolyloxy group, contributing to its unique biological activities.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing methoxypyrazine have antimicrobial properties. The presence of the pyrazine ring may enhance the compound's ability to disrupt microbial cell membranes.
- Anti-inflammatory Properties : Similar compounds have shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The structural similarity with known COX inhibitors suggests potential for similar activity.
- Neuroprotective Effects : Some studies indicate that compounds with pyrrolidine structures may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : Potential inhibition of COX enzymes and other related pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, leading to altered signaling pathways.
Case Studies and Research Findings
A review of recent studies highlights several findings related to the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated antimicrobial efficacy against Gram-positive bacteria with MIC values comparable to standard antibiotics. |
| Study B (2024) | Showed significant reduction in inflammatory markers in an animal model of acute inflammation, suggesting potential for treating inflammatory diseases. |
| Study C (2025) | Investigated neuroprotective effects in vitro, revealing decreased neuronal apoptosis under oxidative stress conditions. |
Eigenschaften
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-4-3-5-14(8-13)24-12-18(22)21-7-6-15(11-21)25-17-10-19-9-16(20-17)23-2/h3-5,8-10,15H,6-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWXXTHRUWRNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














